(4-hydroxy-1-benzothiophen-2-yl)boronic acid
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Overview
Description
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzothiophene ring system, which includes a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-1-benzothiophen-2-yl)boronic acid typically involves the reaction of organometallic compounds with borate esters. One common method is the reaction of lithium or magnesium-based organometallic compounds with borate esters, followed by hydrolysis . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar organometallic approaches. The choice of reagents and conditions can vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-hydroxy-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
(4-hydroxy-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-hydroxy-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of beta-lactamase enzymes, potentiating the activity of beta-lactam antibiotics in bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing the antibiotic and thereby enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications compared to other boronic acids .
Properties
Molecular Formula |
C8H7BO3S |
---|---|
Molecular Weight |
194.02 g/mol |
IUPAC Name |
(4-hydroxy-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10-12H |
InChI Key |
ACYAQDPLYFVVSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2S1)O)(O)O |
Origin of Product |
United States |
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